molecular formula C13H18N2O B180551 N-(piperidin-2-ylmethyl)benzamide CAS No. 127722-73-0

N-(piperidin-2-ylmethyl)benzamide

Cat. No. B180551
CAS RN: 127722-73-0
M. Wt: 218.29 g/mol
InChI Key: CQDZPECTECONTE-UHFFFAOYSA-N
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Description

“N-(piperidin-2-ylmethyl)benzamide” is a compound that belongs to the class of organic compounds known as benzamides . It is an important synthetic fragment for designing drugs . The compound is available for purchase from various chemical suppliers.


Synthesis Analysis

Piperidines, including “N-(piperidin-2-ylmethyl)benzamide”, are among the most important synthetic fragments for designing drugs . The synthesis of piperidine-containing compounds has been widespread . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .


Molecular Structure Analysis

The molecular structure of “N-(piperidin-2-ylmethyl)benzamide” includes a six-membered heterocycle with one nitrogen atom and five carbon atoms in the sp3-hybridized state . The molecular weight of the compound is 218.3 .


Chemical Reactions Analysis

Piperidines, including “N-(piperidin-2-ylmethyl)benzamide”, are involved in various intra- and intermolecular reactions leading to the formation of various piperidine derivatives . These reactions include hydrogenation, cyclization, cycloaddition, annulation, amination, and multicomponent reactions .


Physical And Chemical Properties Analysis

“N-(piperidin-2-ylmethyl)benzamide” is a powder with a melting point of 100-101 degrees Celsius . The compound’s IUPAC name is N-(2-piperidinylmethyl)benzamide .

Scientific Research Applications

Medicinal Chemistry

Piperidine derivatives are crucial building blocks in medicinal chemistry for drug construction due to their diverse biological activities . N-(piperidin-2-ylmethyl)benzamide, as a piperidine derivative, may be involved in the synthesis of various pharmacologically active agents.

Cancer Research

Some N-(piperidin-4-yl) benzamide compounds have been investigated for their effects against cancer cells . The presence of certain functional groups can increase cytotoxicity, suggesting that N-(piperidin-2-ylmethyl)benzamide could be a precursor or a candidate for cancer treatment research.

Synthesis of Novel Compounds

The compound can serve as an intermediate in the synthesis of novel benzamide derivatives with potential therapeutic applications .

Structure-Activity Relationship Studies

N-(piperidin-2-ylmethyl)benzamide can be used in structure-activity relationship (SAR) studies to understand how its structural changes can affect biological activity .

Future Directions

Piperidines, including “N-(piperidin-2-ylmethyl)benzamide”, play a significant role in the pharmaceutical industry . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This suggests that there is potential for future research and development in this area.

Mechanism of Action

Target of Action

N-(piperidin-2-ylmethyl)benzamide is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms . Piperidine-containing compounds are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals . .

Mode of Action

It is known that piperidine derivatives have been utilized in different ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents . For instance, a series of N-(piperidine-4-yl) benzamide compounds were synthesized and investigated for their effect against cancer cells . The structure-activity relationship showed that the presence of halogen, carboxyl, nitro, or methyl groups on ring B increased the cytotoxicity of the Piperidine derivatives .

Biochemical Pathways

Piperidine derivatives have been found to have good biological potential and inhibitory activity . For instance, compounds 10b and 10j induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Pharmacokinetics

The compound’s molecular formula is c13h18n2o , which may provide some insights into its potential pharmacokinetic properties.

Result of Action

It is known that piperidine derivatives have been found to have good biological potential and inhibitory activity . For instance, compounds 10b and 10j induced the expression of HIF-1α protein and downstream target gene p21, and upregulated the expression of cleaved caspase-3 to promote tumor cells apoptosis .

Action Environment

It is known that the synthesis of piperidine-containing compounds has long been widespread , suggesting that these compounds may be stable under a variety of environmental conditions.

properties

IUPAC Name

N-(piperidin-2-ylmethyl)benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O/c16-13(11-6-2-1-3-7-11)15-10-12-8-4-5-9-14-12/h1-3,6-7,12,14H,4-5,8-10H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQDZPECTECONTE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCNC(C1)CNC(=O)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(piperidin-2-ylmethyl)benzamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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